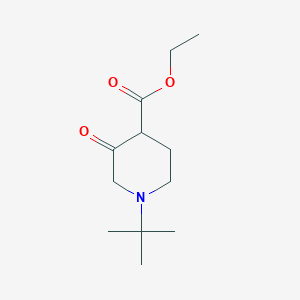

1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester

Description

1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (CAS: N/A; synonyms: Ethyl N-Boc-3-Oxopiperidine-4-carboxylate) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at position 1, a ketone at position 3, and an ethyl ester at position 4 . Its molecular formula is C12H19NO4 (molecular weight: 241.29 g/mol). The Boc group acts as a protective moiety for amines, commonly used in organic synthesis to enhance stability and control reactivity.

Properties

IUPAC Name |

ethyl 1-tert-butyl-3-oxopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-16-11(15)9-6-7-13(8-10(9)14)12(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXKULKEAXAHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation-Cyclization Cascade Strategy

The most efficient route derives from methodologies developed for analogous N-benzyl piperidone derivatives, as exemplified in CN110734393B. By substituting benzylamine with tert-butylamine, this approach proceeds via:

-

Synthesis of N-tert-butyl glycine ethyl ester : Reacting tert-butylamine with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) yields the glycine ester precursor.

-

Condensation with 4-halogenated ethyl butyrate : In methanol or toluene, the glycine ester reacts with 4-chloroethyl butyrate at reflux (60–80°C) to form 4-[tert-butyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

-

Base-mediated cyclization : Treatment with sodium methoxide in ethyl acetate induces intramolecular cyclization, forming the piperidone ring. Acidification with HCl precipitates the hydrochloride salt, which is neutralized to isolate the free base.

Key Optimization Parameters :

Direct tert-Butylation via Acid-Catalyzed Isobutene Addition

CN115322143A reports a one-step tert-butylation method for piperidinecarboxylic acids using isobutene under acidic conditions. Adapted for the target compound:

-

Reaction of 3-oxo-piperidine-4-carboxylic acid ethyl ester with isobutene in concentrated H₂SO₄ at 0–5°C forms the tert-butyl ester.

-

Hydrochloride salt formation via HCl gas bubbling achieves precipitation.

Challenges :

-

Low yields (10–15%) : Attributed to poor solubility of intermediates and gas-liquid phase transfer limitations.

-

Industrial scalability : Requires high-pressure reactors and specialized equipment for isobutene handling.

Comparative Analysis of Methodologies

Process Optimization and Industrial Considerations

Solvent and Base Selection

Chemical Reactions Analysis

1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Organic Chemistry

Role as an Intermediate

1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for developing new compounds with potential therapeutic effects.

Case Study: Synthesis of Piperidine Derivatives

Research has demonstrated that modifications to this compound can yield novel piperidine derivatives with enhanced pharmacological properties. For instance, synthetic pathways involving this ester have been explored to create derivatives aimed at treating neurological disorders, showcasing its role in drug discovery .

Medicinal Chemistry

Therapeutic Applications

The compound is being investigated for its potential in designing novel therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, particularly in the development of treatments for conditions such as depression and anxiety.

Case Study: Neurological Disorders

A study highlighted the synthesis of derivatives from this compound that exhibit selective serotonin reuptake inhibition. These derivatives showed promise in preclinical models for treating depression, indicating the compound's relevance in medicinal chemistry .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to investigate enzyme inhibitors, which are crucial for understanding metabolic pathways and identifying therapeutic targets. The compound's ability to inhibit specific enzymes can provide insights into disease mechanisms and potential treatment strategies.

Case Study: Metabolic Pathways

Research has focused on the inhibitory effects of derivatives derived from this compound on enzymes involved in cancer metabolism. These studies aim to elucidate the compound's role in modulating metabolic pathways associated with tumor growth .

Material Science Applications

Advanced Materials Development

The unique chemical properties of this compound allow its use in formulating advanced materials such as polymers and coatings. The incorporation of this compound can enhance the durability and performance of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with biological molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Oxo-[1,4';1',4'';1'',4''']quaterpiperidine-1'''-carboxylic acid tert-butyl ester

- Structure : A quaterpiperidine (four fused piperidine rings) with a Boc group at the terminal position and a ketone at position 4 .

- Key Differences :

- Ring System : Extended quaterpiperidine framework increases steric bulk and rigidity compared to the single piperidine ring of the target compound.

- Synthesis : Synthesized via hydrogenation of a benzyl ester precursor with Boc-anhydride and Pd/C catalysis, followed by SCX column purification (71% yield) .

- Implications : Reduced conformational flexibility may limit its utility in drug design compared to the simpler piperidine analog.

tert-Butyl4-oxopiperidine-1-acetate (CAS: 149554-03-0)

- Structure : Piperidine with a Boc group and an acetoxy moiety at position 1 .

- Molecular Formula: C11H19NO3 (MW: 213.27 g/mol).

- Key Differences :

- Substituents : Lacks the ethyl ester at position 4; instead, an acetoxy group is attached to the Boc-protected nitrogen.

- Polarity : The acetoxy group may increase hydrophilicity compared to the ethyl ester.

- Implications : Altered solubility profile could affect membrane permeability in biological systems.

tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 236406-37-4)

- Structure : Piperidine with Boc protection, allyl, and hydroxymethyl groups at position 4 .

- Molecular Formula: C14H25NO3 (MW: 255.35 g/mol).

- Reactivity: Hydroxymethyl may enhance solubility, while the allyl group offers synthetic versatility.

- Implications : Suitable for applications requiring post-synthetic modifications, unlike the target compound.

1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS: 146256-98-6)

- Structure : Pyrrolidine (5-membered ring) with Boc and ethyl ester groups at positions 1 and 3, respectively, and a ketone at position 4 .

- Molecular Formula: C12H19NO5 (MW: 257.28 g/mol).

- Substituent Positions: Ethyl ester at position 3 instead of 4 alters electronic distribution.

- Implications : Pyrrolidine derivatives are often used in peptidomimetics, but the 5-membered ring may limit conformational diversity.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

- Structure : Chiral piperidine with Boc protection, a phenyl group at position 4, and a carboxylic acid at position 3 .

- Molecular Formula: C17H23NO4 (MW: 305.37 g/mol).

- Key Differences :

- Functionality : Carboxylic acid (vs. ethyl ester) increases acidity and hydrogen-bonding capacity.

- Chirality : Stereochemistry at positions 3 and 4 may influence biological target interactions.

- Implications : The free carboxylic acid enables salt formation, enhancing aqueous solubility but reducing passive diffusion.

Comparative Data Table

Biological Activity

1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (CAS Number: 455954-99-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 227.30 g/mol

- CAS Number : 455954-99-1

Antiviral Properties

Research indicates that derivatives of piperidine compounds, including 1-tert-butyl-3-oxo-piperidine derivatives, exhibit significant antiviral activities. For instance, studies have shown that certain piperidine derivatives can act as inhibitors against various viral strains, including those responsible for influenza and herpes simplex viruses (HSV) .

Table 1: Summary of Antiviral Activities

| Compound Name | Virus Targeted | Activity Level | Reference |

|---|---|---|---|

| Compound A | HSV-1 | High | |

| Compound B | Tobacco Mosaic Virus | Moderate | |

| Compound C | Vesicular Stomatitis Virus | High |

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has also been documented. Compounds with structural similarities to 1-tert-butyl-3-oxo-piperidine have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The inhibition of these enzymes suggests a promising avenue for developing anti-inflammatory agents .

The biological activity of 1-tert-butyl-3-oxo-piperidine can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammation.

- Receptor Modulation : It may act on various receptors involved in immune response modulation.

Study on Antiviral Efficacy

A study conducted by Bernardino et al. evaluated the antiviral efficacy of piperidine derivatives, including 1-tert-butyl-3-oxo-piperidine. The results indicated that these compounds exhibited potent antiviral activities against several viruses, with a notable reduction in viral load observed in treated cells compared to controls .

Anti-inflammatory Research

In another investigation, a series of piperidine derivatives were tested for their anti-inflammatory properties using in vitro models. The findings suggested that these compounds significantly reduced pro-inflammatory cytokine levels, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the recommended safety protocols for handling 1-tert-Butyl-3-oxo-piperidine-4-carboxylic acid ethyl ester in laboratory settings?

- Methodological Answer : Safety protocols include:

- Respiratory protection : Use NIOSH-approved respirators when handling powders or aerosols to avoid inhalation .

- Hand and eye protection : Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .

- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure secondary containment to mitigate spills .

- Emergency measures : Provide accessible eyewash stations and washing facilities in the workspace .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the tert-butyl group (δ ~1.4 ppm for ), ester carbonyl (δ ~165-175 ppm for ), and piperidine ring protons (δ ~3.0-4.0 ppm) .

- Infrared Spectroscopy (IR) : Confirm the presence of ester carbonyl (C=O stretch at ~1700–1750 cm) and piperidine ring vibrations (C-N stretch at ~1200 cm) .

- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., [M+H] peak matching CHNO) .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer : A common approach involves:

- Step 1 : Boc-protection of 4-piperidone using di-tert-butyl dicarbonate (BocO) in dichloromethane with a catalytic base (e.g., DMAP) to yield 1-Boc-4-piperidone .

- Step 2 : Ethyl ester formation via coupling of the piperidine-4-carboxylic acid derivative with ethyl chloroformate in the presence of a coupling agent (e.g., DCC) .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can computational methods optimize the reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, focusing on energy barriers for Boc-protection and esterification steps .

- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts. For example, polar aprotic solvents (e.g., DMF) may enhance esterification yields .

- Reaction Kinetics : Apply microkinetic modeling to balance reaction rates and selectivity, particularly for avoiding side reactions like over-oxidation of the piperidine ring .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental NMR/IR data with computational simulations (e.g., ACD/Labs or Gaussian) to identify discrepancies caused by solvent effects or conformational isomers .

- Isotopic Labeling : Use -labeled analogs to clarify ambiguous peaks in -NMR spectra, particularly for the piperidine nitrogen environment .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing the solid-state structure .

Q. What strategies improve the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies (e.g., 25°C/60% RH, pH 1–13) with HPLC monitoring. Hydrolysis of the ester group is pH-dependent, with degradation peaking in alkaline conditions (>pH 10) .

- Stabilization Techniques :

- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis .

- Buffered Formulations : Use citrate or phosphate buffers (pH 4–6) for aqueous studies to minimize ester cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.